Pleurocidin-like peptide WFX Pleurocidin-like peptide WFX
Brand Name: Vulcanchem
CAS No.:
VCID: VC3668477
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Pleurocidin-like peptide WFX

CAS No.:

Cat. No.: VC3668477

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Pleurocidin-like peptide WFX -

Specification

Introduction

Origin and Classification

Pleurocidin-like peptide WFX belongs to a family of antimicrobial peptides originally isolated from the winter flounder (Pseudopleuronectes americanus). Multiple variants of this peptide have been identified, with WF1, WF1a, WF2 (pleurocidin), WF3, and WF4 being among the most studied . These peptides are part of the broader category of teleost piscidins, which are fish-derived antimicrobial peptides that play critical roles in innate immunity. Phylogenetic analysis has identified distinct clusters of these peptides based on sequence similarity, with Pleurocidin-like peptide WF4 and Pleurocidin showing approximately 56% sequence identity .

The first cluster of related proteins is represented by Pleurocidin-like peptide WF3, which consists of 61 amino acids. Another significant grouping includes Pleurocidin-like WF4 and Pleurocidin, which share substantial sequence homology . These classifications suggest potential evolutionary relationships and possibly similar functional mechanisms among these peptides.

Structural Characteristics

Amino Acid Composition

The WF peptides are notably rich in glycine residues, which contribute to their conformational flexibility. The glycine content ranges from 16% to 29% across different variants, with WF1 having the highest glycine content at 29% . This characteristic is critical for their ability to adopt different conformations based on environmental conditions.

Conformational Properties

A distinctive feature of Pleurocidin-like peptides is their conformational flexibility. Research has provided multiple lines of evidence that these peptides can adopt both α-helix and polyproline-II (PII) conformations . This conformational diversity is essential for their biological functions, particularly their interaction with bacterial membranes.

The transition between these conformations appears to be influenced by the environment, with the peptides potentially adopting different structures when interacting with different membrane compositions. This adaptability may explain their broad-spectrum activity against various microbial targets.

Physicochemical Properties

The physicochemical properties of Pleurocidin-like peptides are summarized in the following table, adapted from research findings:

PeptideSequenceAmino AcidsGlycine ContentCharge (pH 8)Charge (pH 2)ΔGwoct−ΔGwif (pH 8)ΔGwoct−ΔGwif (pH 2)
WF2/PleurocidinGWGSFFKKAAHVGKHVGKAALTHYL-NH2254 (16%)+5+80.3910.562
WF4GWGSIFKHGRHAAKHIGHAAVNHYL-NH2254 (16%)+4+90.3010.587
WF1GKGRWLERIGKAGGIIIGGALDHL-NH2247 (29%)+3+60.5860.410
WF3Not fully provided in sources------

Table 1: Physicochemical properties of selected Pleurocidin-like peptides

These peptides generally become more cationic at lower pH, which is relevant to their function in different physiological environments. Interestingly, WF2, WF3, and WF4 become more hydrophilic at acidic pH, while WF1 and its variants become more hydrophobic under the same conditions .

Antimicrobial Activity

Spectrum of Activity

Pleurocidin-like peptides exhibit varying degrees of antimicrobial activity, with some showing broad-spectrum effects while others demonstrate more targeted action. WF2 (pleurocidin) displays the broadest spectrum of antimicrobial activity among the WF peptides, being effective against both Gram-positive and Gram-negative bacteria . WF1a-1 shows particularly potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 μg/ml .

In contrast, WF4 demonstrates more selective activity, primarily affecting Gram-negative bacteria while showing limited efficacy against Gram-positive species . This differentiation in antimicrobial spectrum is likely related to differences in the peptides' amino acid sequences and their resulting interactions with bacterial membrane components.

Mechanism of Action

The primary antimicrobial mechanism of Pleurocidin-like peptides involves disruption of bacterial membranes. These peptides penetrate bacterial cell membranes, with the degree of penetration varying among different peptides and target membranes. Research using molecular dynamics simulations has shown that all WF peptides penetrate more readily into POPG bilayers (mimicking bacterial membranes) compared to POPE/POPG mixed bilayers .

The cationic and amphipathic nature of these peptides facilitates their initial electrostatic interaction with negatively charged bacterial membranes, followed by insertion and disruption of membrane integrity. This membrane-disrupting activity is crucial for their role as first-line defense molecules in innate immunity .

Synergistic Effects

One of the most intriguing aspects of Pleurocidin-like peptides is their ability to work synergistically. When certain combinations of WF peptides are used together, they demonstrate enhanced antimicrobial efficacy compared to their individual effects. For example, the combinations of WF2/WF3 and WF3/WF4 have been shown to produce synergistic effects against Gram-negative bacterial isolates .

This synergy translates to therapeutic benefits in animal models. In vivo studies have demonstrated that combinations of WF peptides (e.g., WF2 with either WF1a or WF3, or WF3 with WF4) can provide significant protection against bacterial infections at doses where the individual peptides show limited efficacy . These findings suggest potential advantages for using combinatorial approaches in developing therapeutics based on these peptides.

Anticancer Properties

Selective Cytotoxicity

Beyond their antimicrobial activities, certain Pleurocidin-like peptides have demonstrated promising anticancer properties. Research on pleurocidin-like peptide WF3 isoform X2 (AMP-WF3) from Poecilia Mexicana fish has shown selective cytotoxicity against leukemic cell lines .

In experimental studies, the Jurkat leukemic cell line showed significantly higher sensitivity to AMP-WF3 (with an IC50 of 50 μM) compared to normal cells such as peripheral blood mononuclear cells (PBMCs) and human dermal fibroblast (HDF) cells . This selective cytotoxicity makes these peptides interesting candidates for cancer therapy development, particularly for hematological malignancies.

Apoptotic Mechanisms

The anticancer activity of Pleurocidin-like peptide WF3 appears to be mediated through the induction of apoptosis. Flow cytometry analysis has confirmed that AMP-WF3 induces significantly higher apoptotic activity in Jurkat cells compared to normal HDF and PBMC cells .

At the molecular level, treatment of Jurkat cells with AMP-WF3 increases the expression of pro-apoptotic genes P53 and P21. Interestingly, the gene expression patterns differ between cancer and normal cells. In normal HDF cells, AMP-WF3 treatment leads to simultaneous increases in P21, P53, and the anti-apoptotic gene BCL-2, while in PBMCs, only BCL-2 expression is increased . These differential expression patterns may explain the selective cytotoxicity observed in cancer cells.

Immunomodulatory Effects

Mast Cell Activation

Pleurocidins, including Pleurocidin-like peptides, have been found to affect immune cells beyond their direct antimicrobial and anticancer activities. Research has shown that some pleurocidin peptides can activate human mast cells, similar to the effects observed with cathelicidins, another major family of cationic antimicrobial peptides .

Specifically, pleurocidin NRC-04 has been demonstrated to induce mast cell adhesion, migration, degranulation, and the release of inflammatory mediators such as cysteinyl leukotrienes and prostaglandin D2. Additionally, it can increase intracellular calcium mobilization and stimulate the production of proinflammatory chemokines, including monocyte chemotactic protein-1/CCL2 and macrophage inflammatory protein-1β/CCL4 .

Signaling Pathways

The cellular mechanisms underlying pleurocidin-induced mast cell activation involve multiple signaling pathways. Studies using specific inhibitors have implicated G proteins, phosphoinositol-3 kinase (PI3K), phospholipase C (PLC), and phosphokinase C (PKC) in these processes .

These findings suggest that Pleurocidin-like peptides may have broader immunomodulatory effects beyond direct antimicrobial or cytotoxic activities. Such effects could be relevant to their potential therapeutic applications but might also need to be considered when evaluating possible side effects.

Comparative Analysis with Related Peptides

Pleurocidin-like peptide WFX shares similarities with several other antimicrobial peptides. Phylogenetic analysis has identified clusters of related peptides based on sequence similarity. The closest relationships exist between Pleurocidin-like WF4 and Pleurocidin, with approximately 56% sequence identity .

Another cluster includes piscidin-related peptides: Pteroicidin-Alpha (from Pterois volitans), Piscidin-3 (from Morone chrysops × Morone saxatilis), Moronecidin (from Morone saxatilis), Dicentracin (from Dicentrarchus labrax), and Moronecidin (from Morone chrysops), which show about 36% identity .

A third cluster comprises Pleurocidin-like WF3 and Chrysophsin-1, 2, and 3 (from Pagrus major), with approximately 24% sequence identity . These relationships suggest evolutionary connections and potentially shared functional mechanisms among these diverse fish-derived antimicrobial peptides.

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